

Aspartame-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Aspartame-d3

Cat. No.: B577392

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CAS Number: 1356841-28-5

This guide provides an in-depth overview of **Aspartame-d3**, a deuterated isotopologue of the artificial sweetener aspartame. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative analysis. This document covers the product's chemical and physical properties, its primary application in analytical chemistry, a detailed experimental protocol for its use, and a summary of the metabolic fate of aspartame.

Product Information and Specifications

Aspartame-d3, also known as L- α -Aspartyl-L-phenylalanine 2-(Methyl-d3) Ester, is a synthetic dipeptide that is approximately 160 to 200 times sweeter than sucrose.^{[1][2][3][4]} Its primary application in a research setting is as an internal standard for the precise quantification of aspartame in various matrices, including food products, beverages, and biological fluids, using isotope dilution mass spectrometry (IDMS).^[5] The use of a deuterated standard is considered the "gold standard" in quantitative analysis as it corrects for variability during sample preparation and instrumental analysis, leading to highly accurate and precise results.

Chemical and Physical Properties

Property	Value	Reference(s)
CAS Number	1356841-28-5	[1][5][6][7][8]
Molecular Formula	C ₁₄ H ₁₅ D ₃ N ₂ O ₅	[1][5][6][8]
Molecular Weight	297.32 g/mol	[1][5][7][8]
Appearance	White Solid	[8]
Storage	2-8°C Refrigerator, Under Inert Atmosphere	[8]
Shipping Conditions	Ambient	[8]
Synonyms	L-α-Aspartyl-L-phenylalanine 2-(Methyl-d3) Ester, Canderel-d3, Dipeptide-d3 Sweetener, E 951-d3, Equal-d3, Finn-d3, L-Aspartame-d3, NutraSweet-d3, Pal Sweet-d3	[8]

Experimental Protocol: Quantification of Aspartame in Beverages using LC-MS/MS with Aspartame-d3 Internal Standard

This section details a representative experimental protocol for the quantification of aspartame in beverage samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with **Aspartame-d3** as an internal standard. This method is based on established principles of isotope dilution analysis commonly employed for food and beverage quality control.

Materials and Reagents

- Aspartame analytical standard
- Aspartame-d3** (Internal Standard)
- Acetonitrile (LC-MS grade)

- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Syringe filters (0.22 μm)

Standard and Sample Preparation

- Stock Solutions: Prepare individual stock solutions of Aspartame and **Aspartame-d3** in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare a series of working standard solutions of Aspartame by serially diluting the stock solution with a 50:50 mixture of methanol and water.
- Internal Standard Spiking Solution: Prepare a working solution of **Aspartame-d3** at a suitable concentration (e.g., 1 $\mu\text{g/mL}$) in the same diluent.
- Calibration Standards: Prepare calibration standards by spiking known concentrations of the Aspartame working solutions with the **Aspartame-d3** internal standard solution.
- Sample Preparation:
 - Degas carbonated beverage samples by sonication.
 - Dilute the beverage sample with a 50:50 methanol/water solution to bring the expected aspartame concentration within the calibration range.
 - Spike the diluted sample with the **Aspartame-d3** internal standard solution.
 - Filter the final solution through a 0.22 μm syringe filter prior to injection.

LC-MS/MS Instrumental Parameters

Parameter	Recommended Setting
HPLC System	Agilent 1290 Infinity UHPLC or equivalent
Column	Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 × 50 mm, 1.8 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Optimized for separation of aspartame from matrix components
Flow Rate	0.4 mL/min
Injection Volume	1-5 µL
Column Temperature	30°C
Mass Spectrometer	Agilent Triple Quadrupole LC/MS or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Aspartame: To be optimized; Aspartame-d3: To be optimized
Fragmentor Voltage	To be optimized
Collision Energy	To be optimized

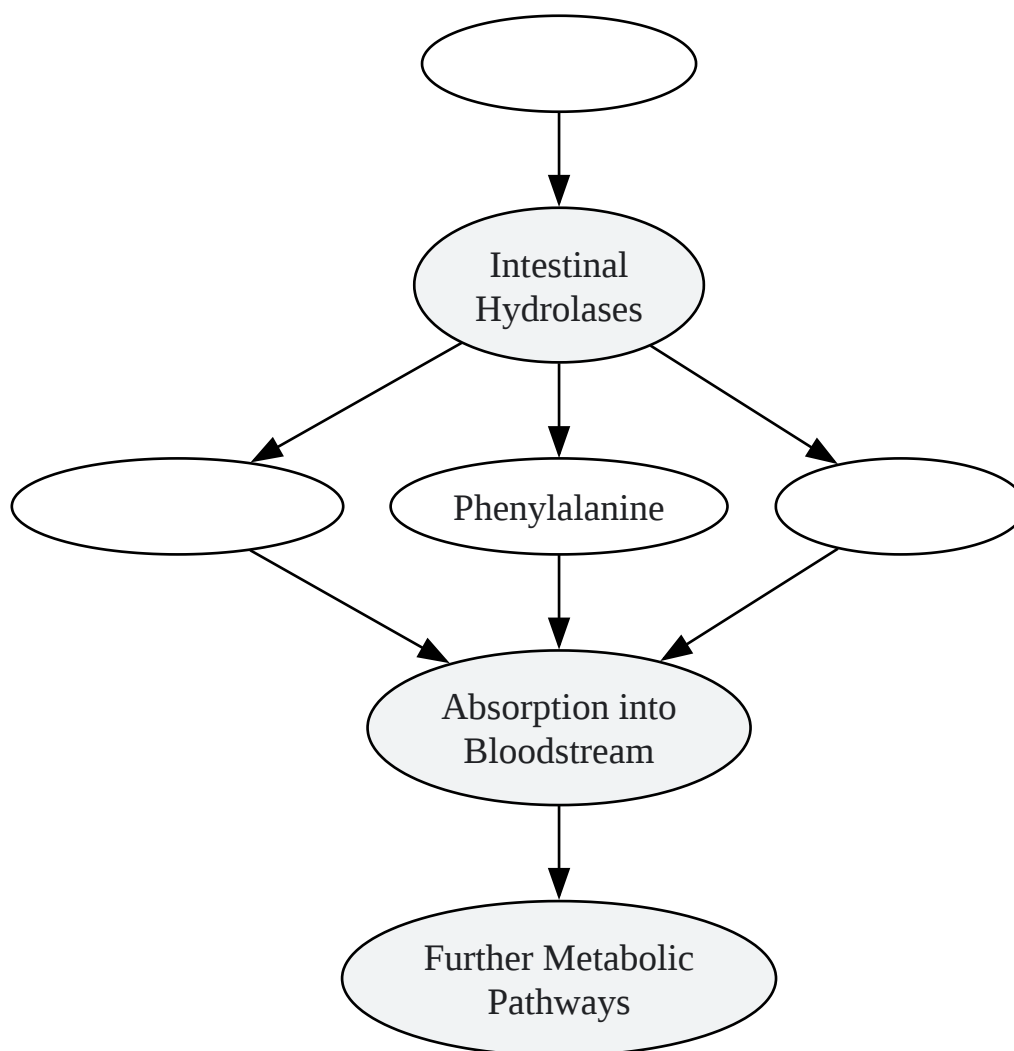
Note: Specific MRM transitions, fragmentor voltages, and collision energies should be optimized for the specific instrument being used.

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (Aspartame) to the internal standard (**Aspartame-d3**). A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of aspartame in the unknown samples is then determined from this calibration curve.

Aspartame Metabolism

Upon ingestion, aspartame is rapidly and completely hydrolyzed in the small intestine into its constituent components: aspartic acid, phenylalanine, and methanol. It is not absorbed into the bloodstream in its intact form.

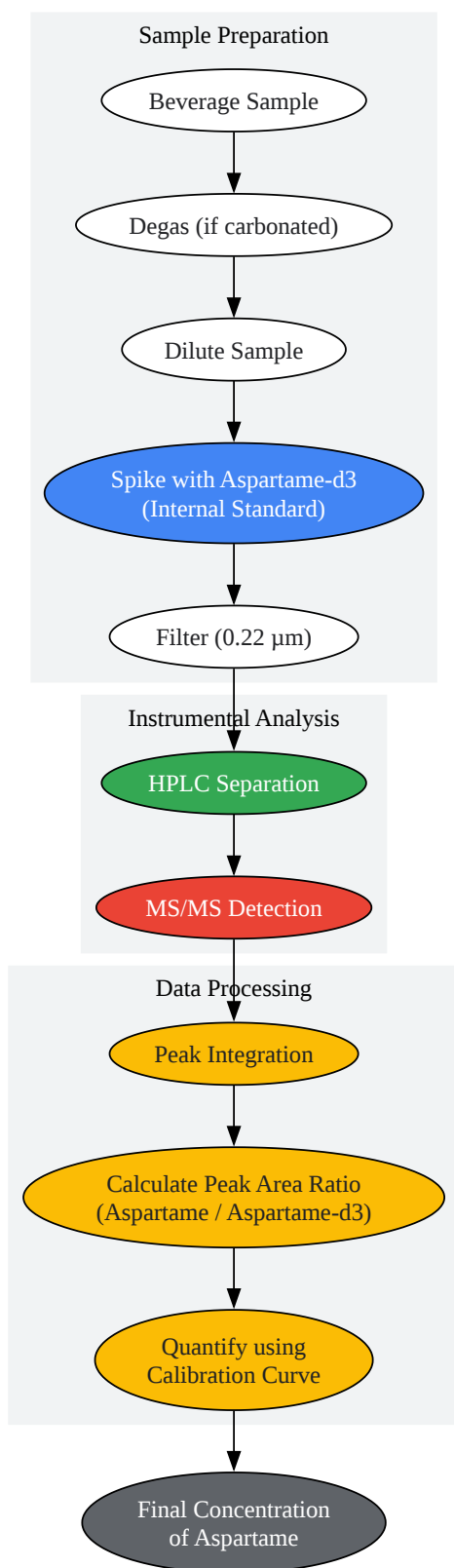


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Caption: Simplified metabolic pathway of aspartame in the gastrointestinal tract.

Experimental Workflow for Aspartame Quantification

The following diagram illustrates a typical workflow for the quantification of aspartame in a beverage sample using an internal standard.



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Caption: Workflow for the quantification of aspartame using an internal standard.

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